[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
Description
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a secondary amine featuring two aromatic benzyl groups. The 3-chlorophenyl group provides electron-withdrawing properties due to the chlorine atom, while the 3-fluoro-4-methylphenyl group combines moderate electron withdrawal (fluorine) with steric bulk (methyl) at the para position. This compound is structurally related to bioactive amines and azo dyes studied for their carcinogenic and antiproliferative properties . Its synthesis likely involves condensation of substituted benzyl halides or aldehydes with amines, as seen in analogous procedures (e.g., Schiff base formation using dichloromethane and molecular sieves) .
Properties
Molecular Formula |
C15H15ClFN |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15ClFN/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3 |
InChI Key |
AYJSJGKLVWTGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can be achieved through a multi-step process involving the formation of the amine linkage between the two aromatic rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1. Key Physicochemical Properties of Comparable Amines
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Storage Conditions |
|---|---|---|---|---|
| [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine | C₁₅H₁₄ClF₂N | 281.73 g/mol | 3-Cl, 3-F-4-CH₃ | Likely +4°C |
| [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine (ZX-FH044315) | C₁₅H₁₅F₂N | 247.12 g/mol | 3-F, 3-F-4-CH₃ | +4°C |
| [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine (ZX-FH044316) | C₁₆H₁₈FN | 243.32 g/mol | 3-CH₃, 3-F-4-CH₃ | +4°C |
| 1-(3-Chloro-4-fluorophenyl)ethylamine | C₉H₁₁ClFN | 187.64 g/mol | 3-Cl-4-F (primary amine) | Not specified |
Key Observations :
- The target compound’s chlorine atom increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., ZX-FH044315).
Carcinogenicity Trends in Halogenated Amines
Studies on halogenated 4-dimethylaminoazobenzene derivatives reveal that 3′- and 4′-fluoro substitutions enhance carcinogenicity (~2× parent compound), whereas trifluoromethyl groups (e.g., 2′-, 3′-, 4′-CF₃) abolish activity . This suggests that electron-withdrawing halogens at meta/para positions (as in the target compound) may enhance bioactivity, but bulky substituents (e.g., CF₃) disrupt binding.
Antiproliferative Potential
While direct data on the target compound is lacking, structurally related amines, such as (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine, exhibit antiproliferative effects via Schiff base formation . The chloro and fluoro groups in the target compound may similarly stabilize reactive intermediates, enhancing interactions with cellular targets.
Biological Activity
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, specifically chlorine and fluorine, can enhance the compound's pharmacological properties, including its binding affinity and specificity towards various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a chlorinated phenyl group and a fluorinated methylphenyl group. This unique configuration contributes to its lipophilicity and overall reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClF |
| Molecular Weight | 256.74 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen atoms influence the electronic properties of the compound, enhancing its ability to bind to biological targets. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, influencing physiological responses.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing chlorinated and fluorinated phenyl groups possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Zone of Inhibition (mm) | Reference |
|---|---|---|
| This compound | Not directly tested | N/A |
| Standard Drug (Streptomycin) | 36.6 | |
| Similar Compound (N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine) | 20.5 |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that while some derivatives exhibit potent antibacterial effects, they also demonstrate low cytotoxicity towards mammalian cell lines. This suggests a favorable therapeutic index for compounds similar to this compound .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both chlorine and fluorine enhances the biological activity of the compound. The following points summarize key findings:
- Chlorine Substituent : Increases lipophilicity and may enhance binding to hydrophobic pockets in target proteins.
- Fluorine Substituent : Modifies electron density, potentially increasing receptor affinity.
- Methyl Group : Contributes to steric hindrance, which can affect the binding orientation within active sites.
Case Studies
- Study on Antibacterial Efficacy : A series of chlorinated phenyl compounds were evaluated for their antibacterial efficacy against gram-positive bacteria. Results indicated that compounds with similar structures to this compound showed comparable or superior activity to clinically used antibiotics .
- Cytotoxicity Assessment : Research demonstrated that certain derivatives exhibited submicromolar activity against resistant bacterial strains while maintaining low toxicity levels in primary mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
